molecular formula C6H6ClN3 B12286450 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine

Cat. No.: B12286450
M. Wt: 155.58 g/mol
InChI Key: UOESJXRTQCLLOI-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a chlorine atom attached to the second carbon of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The exact mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can modulate different biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its diverse biological activities and makes it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

InChI

InChI=1S/C6H6ClN3/c7-6-3-9-4-1-8-2-5(4)10-6/h3,8H,1-2H2

InChI Key

UOESJXRTQCLLOI-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=C(N=C2CN1)Cl

Origin of Product

United States

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